(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester
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Overview
Description
(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester is a bicyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the photochemical decomposition of CHF2-substituted pyrazolines, which provides the desired bicyclic structure under mild conditions . Another approach involves the [3 + 2] cycloaddition of maleimides and hydrazines, which has been shown to be efficient and versatile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: Its rigid bicyclic structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For example, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . As a ketohexokinase inhibitor, it blocks the enzyme’s activity, which can help in managing non-alcoholic fatty liver disease .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound also features a bicyclic structure with a nitrogen atom and has significant potential in drug discovery.
Bicyclo[2.1.1]hexane: Another bicyclic compound that is valuable in medicinal chemistry due to its unique structural properties.
Uniqueness
(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester is unique due to its specific bicyclic structure and the presence of an ethyl ester group. This combination of features allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6?,8-/m1/s1 |
InChI Key |
FVXMHPBISAMATP-QFSRMBNQSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CC1CCN2 |
Canonical SMILES |
CCOC(=O)C12CC1CCN2 |
Origin of Product |
United States |
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